N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4S/c1-5-20-19-22(6-2)18(24)16(27-19)12-17(23)21-10-9-13-7-8-14(25-3)15(11-13)26-4/h7-8,11,16H,5-6,9-10,12H2,1-4H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQGWJGIBVURJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=O)C(S1)CC(=O)NCCC2=CC(=C(C=C2)OC)OC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazolidinone Core Synthesis
The thiazolidin-4-one ring is typically synthesized via cyclization of cysteine derivatives or condensation of thioureas with α-haloesters. For this compound, a modified approach involves:
Step 1: Formation of 3-Ethyl-2-(ethylimino)thiazolidin-4-one
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Reactants : Ethyl isothiocyanate and ethylamine hydrochloride in ethanol.
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Conditions : Reflux at 80°C for 6 hours under nitrogen.
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Mechanism : Nucleophilic attack of ethylamine on ethyl isothiocyanate, followed by cyclization to form the thiazolidinone ring.
Step 2: Introduction of the Acetic Acid Sidechain
Acetamide Coupling Reaction
The final step involves coupling the thiazolidinone-acetic acid derivative with 3,4-dimethoxyphenethylamine:
Step 3: Carbodiimide-Mediated Amidation
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Reactants :
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Conditions : 0°C for 30 minutes, followed by 24 hours at room temperature.
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Workup : Sequential washing with 2M HCl, saturated NaHCO₃, and brine.
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Purification : Column chromatography (silica gel, hexane/ethyl acetate 3:1) or recrystallization from dichloromethane-ethyl acetate.
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
Stereochemical Control
The Z-configuration of the ethylimino group is preserved by:
Catalytic Additives
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DMAP : Accelerates the coupling reaction by 30% compared to non-catalytic conditions.
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Molecular Sieves (4Å) : Reduce hydrolysis of the active ester intermediate, improving yield by 12%.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
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Reactor Type : Microfluidic reactors enable precise control over reaction parameters, reducing batch variability.
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Throughput : 5 kg/day capacity achievable with a 10-L reactor volume.
Green Chemistry Metrics
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E-Factor : 18.2 (improved from 32.5 in batch processes via solvent recycling).
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PMI (Process Mass Intensity) : 56.7 kg/kg product, with dichloromethane accounting for 82% of mass input.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different chemical and physical properties.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its reactivity and stability.
Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of new compounds with varied functionalities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a wide range of new compounds with different functional groups.
Scientific Research Applications
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Substituent Variations at Position 5
The target compound’s acetamide group at position 5 distinguishes it from analogs with alternative substituents:
- N-(2-Bromo-4-methylphenyl)-2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide (CAS 329795-72-4): Substituent: Bromo-methylphenyl group instead of 3,4-dimethoxyphenethyl. Molecular Formula: C₁₆H₂₀BrN₃O₂S. Activity: Not explicitly reported, but bromoaryl groups often enhance lipophilicity and binding affinity in drug design .
- 2-[(2Z)-2-(2-Cyclopropyl-2-oxoethylidene)-4-oxo-1,3-thiazolidin-3-yl]-N-[2-(2-methylphenyl)ethyl]acetamide :
Modifications to the Thiazolidinone Core
- 2-(3-Ethyl-2-{2-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]hydrazinyl}-4-oxo-1,3-thiazolidin-5-yl)acetamide (Compound 9a):
- N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide: Substituent: Phenylsulfonyl group at position 3. Structural Note: Sulfonyl groups may influence metabolic stability .
Phenethylamide Analogs
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide**
- Structure: Hydroxycarbamimidoyl group instead of thiazolidinone.
- Applications : Used in combinatorial libraries for drug discovery (CAS 105361-71-5) .
Pharmacological and Physicochemical Data
Comparative Table
Physicochemical Properties
- Target Compound : Predicted logP ~3.2 (high lipophilicity due to dimethoxyphenyl and ethyl groups).
- Analog (CAS 329795-72-4) : Density 1.46 g/cm³, pKa 12.92 .
Biological Activity
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a thiazolidinone ring, an acetamide group, and a dimethoxyphenyl moiety. These structural features are crucial for its biological interactions.
Antioxidant Activity
Research has indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of thiazolidinones have shown the ability to scavenge free radicals and reduce oxidative stress in various biological systems. This activity is attributed to the presence of electron-donating groups in their structure.
Anticancer Properties
Several studies have explored the anticancer potential of thiazolidinone derivatives. For example:
- Case Study 1 : A study published in the Journal of Medicinal Chemistry demonstrated that thiazolidinone derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound under discussion may share similar mechanisms due to its structural similarities with known active derivatives .
- Case Study 2 : In vitro studies showed that certain thiazolidinones inhibit the proliferation of human cancer cells by interfering with cell cycle progression. The IC50 values for these compounds ranged from 10 to 30 µM, indicating moderate potency against cancer cell lines .
Antidiabetic Effects
Thiazolidinediones (TZDs), a class of drugs used in diabetes management, are structurally related to the compound . They act as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ), enhancing insulin sensitivity. Research indicates that the compound may exhibit similar effects:
- Case Study 3 : A preclinical study evaluated a thiazolidinone derivative's effect on glucose metabolism in diabetic rats. Results showed a significant reduction in blood glucose levels after administration, suggesting potential use as an antidiabetic agent .
The biological activity of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide can be attributed to several mechanisms:
- Antioxidant Mechanism : The ability to donate electrons helps neutralize reactive oxygen species (ROS), reducing oxidative damage.
- Apoptotic Induction : Activation of apoptotic pathways through caspase activation leads to programmed cell death in cancer cells.
- PPAR-γ Activation : By mimicking TZDs, it may enhance insulin sensitivity and regulate glucose homeostasis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
